An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone
An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of its corresponding alcohol, and outlines methods for its purification and characterization. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a process diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Chemical Identity and Properties
4-(trans-4-Pentylcyclohexyl)cyclohexanone, also known as 4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one, is a bicyclic ketone. Its structure consists of two cyclohexane rings connected in a trans configuration, with a pentyl group attached to one ring and a ketone functional group on the other.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(trans-4-Pentylcyclohexyl)cyclohexanone is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 84868-02-0 | [1] |
| Molecular Formula | C₁₇H₃₀O | [1] |
| Molecular Weight | 250.42 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Boiling Point (predicted) | 341.6 ± 10.0 °C at 760 mmHg | [2] |
| Density (predicted) | 0.926 ± 0.06 g/cm³ | [2] |
| Flash Point (predicted) | 152.6 °C | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bond Count | 5 | [1] |
Spectral Data
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Signals in the δ 0.8-2.5 ppm range. A multiplet around δ 2.2-2.5 ppm corresponding to the protons alpha to the carbonyl group. A triplet around δ 0.9 ppm for the terminal methyl group of the pentyl chain. Complex multiplets for the other aliphatic protons. |
| ¹³C NMR | A signal in the δ 208-212 ppm range for the carbonyl carbon. Signals in the δ 10-60 ppm range for the aliphatic carbons. |
| IR Spectroscopy | A strong absorption band in the range of 1705-1725 cm⁻¹ characteristic of a ketone C=O stretch. C-H stretching vibrations in the 2850-3000 cm⁻¹ range. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 250. Subsequent fragmentation would likely involve cleavage of the pentyl chain and the bicyclohexyl ring system. |
Synthesis and Purification
The synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone can be achieved through a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for 4-(trans-4-Pentylcyclohexyl)cyclohexanone.
Experimental Protocol: Synthesis of trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol
This procedure is adapted from the known synthesis of the precursor alcohol.[3]
Materials:
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4'-Pentyl-[1,1'-biphenyl]-4-ol
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Ethanol
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Rhodium on carbon (Rh/C) catalyst
Procedure:
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In a high-pressure autoclave, dissolve 4'-Pentyl-[1,1'-biphenyl]-4-ol in ethanol.
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Add a catalytic amount of Rh/C to the solution.
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Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas.
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Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain under hydrogen pressure with vigorous stirring.
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Monitor the reaction progress by measuring hydrogen uptake.
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Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Recrystallize the crude product from fresh ethanol to obtain pure trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol.
Experimental Protocol: Oxidation to 4-(trans-4-Pentylcyclohexyl)cyclohexanone
This is a general procedure for the Jones oxidation of a secondary alcohol to a ketone.
Materials:
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trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol
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Acetone (anhydrous)
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Jones reagent (a solution of chromium trioxide in sulfuric acid)
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Isopropyl alcohol
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol in anhydrous acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/brown.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
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Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
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Remove the acetone under reduced pressure.
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Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trans-4-Pentylcyclohexyl)cyclohexanone.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[4] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a white solid.
Applications
4-(trans-4-Pentylcyclohexyl)cyclohexanone is primarily used as an intermediate in the synthesis of more complex molecules, particularly for applications in materials science. Its rigid bicyclohexyl core and alkyl chain make it a valuable building block for:
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Liquid Crystals: The trans-cyclohexyl rings provide the necessary rigidity and linear shape for the formation of nematic and smectic liquid crystalline phases. These are essential components in liquid crystal displays (LCDs).
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Specialty Polymers: It can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.
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Organic Synthesis: It serves as a precursor for a variety of other organic compounds through reactions at the ketone functional group.
Safety and Handling
4-(trans-4-Pentylcyclohexyl)cyclohexanone should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause irritation to the skin, eyes, and respiratory tract.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, covering its chemical properties, a plausible and detailed synthetic route, and its primary applications. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound. As with all chemical procedures, appropriate safety precautions must be taken when handling and performing the described reactions.
